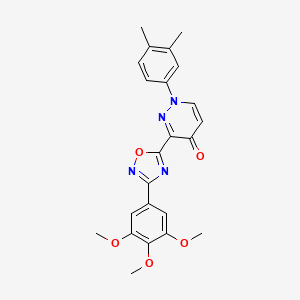

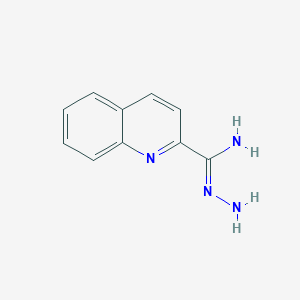

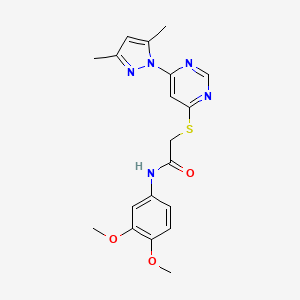

N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic similar in structure to phenacetin . It was introduced into the markets in Germany but was soon withdrawn from use because of renal toxicity and risk of carcinogenesis .

Synthesis Analysis

A study has shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .

Molecular Structure Analysis

The molecular weight of a related compound, “N-(4-Ethoxyphenyl)-4-hydroxybenzamide”, is 257.28 . The structure of phenacetin, another related compound, is available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported . Another compound, etonitazepyne, has a chemical structure and pharmacological similarities to Schedule I drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure. For example, the molecular weight of “N-(4-Ethoxyphenyl)-4-hydroxybenzamide” is 257.28 .

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, plays a crucial role as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups in related compounds has been explored using various acyl donors, showcasing the potential of such chemical modifications in drug development processes. This synthesis pathway emphasizes the compound's relevance in creating therapeutics, specifically highlighting the controlled acetylation techniques essential for antimalarial drug synthesis (Magadum & Yadav, 2018).

Radiosynthesis in Herbicide and Safener Studies

In agricultural chemistry, compounds structurally similar to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide are utilized in the radiosynthesis of herbicides and safeners, like acetochlor and R-29148. These studies provide insights into the metabolism and mode of action of such chemicals, highlighting the compound's applicability in understanding and developing agricultural chemicals with enhanced safety and efficiency profiles (Latli & Casida, 1995).

Antihistaminic Agents Development

Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, compounds with a structural relationship to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, showcases the synthesis route from 3-methoxy aniline. These compounds have been evaluated for their in vivo H1-antihistaminic activity, indicating the potential of such chemical frameworks in the development of new antihistaminic agents. This research emphasizes the compound's relevance in medicinal chemistry, particularly in creating more effective and less sedative antihistaminic drugs (Alagarsamy et al., 2009).

Environmental and Health Safety Studies

Studies on the environmental impact and safety of chemical compounds related to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, such as paracetamol (N-(4-hydroxyphenyl)acetamide), focus on their degradation and mineralization. Research involving anodic oxidation with boron-doped diamond electrodes examines the complete mineralization of such compounds, releasing environmentally safe by-products. This highlights the importance of understanding the environmental fate and potential impact of these chemicals, ensuring their safe use and disposal (Brillas et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-16-8-5-3-7(4-6-8)12-9(14)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBUKTFKWMPRDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2881682.png)

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)

![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)